2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid
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Overview
Description
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid is a complex organic compound known for its unique structure and properties. It is a member of the pyrromethene family, which is widely used in various scientific applications, particularly in the field of fluorescent dyes and laser technology .
Preparation Methods
The synthesis of 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid involves several steps The primary synthetic route includes the reaction of pyrrole derivatives with boron trifluoride to form the boron-dipyrromethene (BODIPY) coreThe reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, using nucleophiles or electrophiles. Common reagents used in these reactions include boron trifluoride, sodium borohydride, and various organic solvents. .
Scientific Research Applications
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Fluorescent Dyes: Used in the generation of fluorescent conjugates of proteins, nucleotides, and other biomolecules.
Laser Technology: Employed in solid-state dye lasers due to its high fluorescent quantum yields and low triplet-triplet absorption.
Biological Imaging: Utilized as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids in cellular imaging
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. The boron-dipyrromethene core allows for efficient absorption and emission of light, making it an excellent fluorescent dye. The molecular targets include various biomolecules, which it can label or stain for imaging purposes. The pathways involved typically include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Comparison with Similar Compounds
Compared to other similar compounds, such as 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene, 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid offers unique advantages in terms of its stability and fluorescent properties. Similar compounds include:
- 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene
- 1,3,5,7-tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene These compounds share similar structures but differ in their specific substituents and resulting properties .
Properties
Molecular Formula |
C14H17BF2N2O6S2 |
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Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid |
InChI |
InChI=1S/C14H17BF2N2O6S2/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19/h1-5H3,(H,20,21,22)(H,23,24,25) |
InChI Key |
GVCNGASQPSGCIK-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)O)C)C)C)S(=O)(=O)O)C)(F)F |
Origin of Product |
United States |
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